molecular formula C19H18N2O B12560233 (R)-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 199678-82-5

(R)-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B12560233
CAS No.: 199678-82-5
M. Wt: 290.4 g/mol
InChI Key: RQEHSDWWBXNMPR-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a complex organic compound that features a unique combination of structural motifs This compound is characterized by the presence of a dihydrobenzofuran moiety fused to a tetrahydropyridoindole framework The stereochemistry of the compound is specified by the ®-configuration at the 1beta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Dihydrobenzofuran Moiety: This step involves the cyclization of an appropriate phenol derivative with an epoxide under acidic conditions to form the dihydrobenzofuran ring.

    Construction of the Tetrahydropyridoindole Framework: This step involves the condensation of an indole derivative with a suitable aldehyde or ketone, followed by reduction to form the tetrahydropyridoindole structure.

    Coupling of the Two Fragments: The final step involves the coupling of the dihydrobenzofuran moiety with the tetrahydropyridoindole framework through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of ®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the indole or dihydrobenzofuran moieties using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indole nitrogen or the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogens or sulfonyl chlorides, nucleophilic substitution using alkyl halides or amines.

Major Products

    Oxidation: Formation of quinones or N-oxides.

    Reduction: Formation of fully reduced tetrahydro derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is unique due to its combination of a dihydrobenzofuran moiety with a tetrahydropyridoindole framework. This structural motif imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

199678-82-5

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C19H18N2O/c1-2-4-16-14(3-1)15-7-9-20-18(19(15)21-16)13-5-6-17-12(11-13)8-10-22-17/h1-6,11,18,20-21H,7-10H2/t18-/m1/s1

InChI Key

RQEHSDWWBXNMPR-GOSISDBHSA-N

Isomeric SMILES

C1CN[C@@H](C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCC5

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.